molecular formula C7H13IO B6240366 (1r,4r)-4-(iodomethyl)cyclohexan-1-ol, trans CAS No. 2375261-66-6

(1r,4r)-4-(iodomethyl)cyclohexan-1-ol, trans

Cat. No.: B6240366
CAS No.: 2375261-66-6
M. Wt: 240.08 g/mol
InChI Key: CRSUMXHSKKXXFQ-UHFFFAOYSA-N
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Description

(1r,4r)-4-(Iodomethyl)cyclohexan-1-ol, trans is a chemical compound characterized by a cyclohexane ring with an iodomethyl group and a hydroxyl group attached to it. The compound is notable for its stereochemistry, where the iodomethyl and hydroxyl groups are in a trans configuration, meaning they are on opposite sides of the cyclohexane ring. This specific configuration can influence the compound’s reactivity and interactions in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(iodomethyl)cyclohexan-1-ol, trans typically involves the iodination of a suitable precursor. One common method is the reaction of cyclohexene with iodine and a hydroxyl group source under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and may require catalysts to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-(iodomethyl)cyclohexan-1-ol, trans undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodomethyl group can be reduced to a methyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of (1r,4r)-4-methylcyclohexan-1-ol.

    Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

(1r,4r)-4-(iodomethyl)cyclohexan-1-ol, trans has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,4r)-4-(iodomethyl)cyclohexan-1-ol, trans involves its ability to undergo various chemical transformations. The iodomethyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

    (1r,4r)-4-(Bromomethyl)cyclohexan-1-ol, trans: Similar structure but with a bromine atom instead of iodine.

    (1r,4r)-4-(Chloromethyl)cyclohexan-1-ol, trans: Similar structure but with a chlorine atom instead of iodine.

    (1r,4r)-4-(Methyl)cyclohexan-1-ol, trans: Similar structure but with a methyl group instead of iodomethyl.

Uniqueness

(1r,4r)-4-(iodomethyl)cyclohexan-1-ol, trans is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and methyl analogs. The iodine atom’s larger size and higher reactivity make it a valuable intermediate in various synthetic applications.

Properties

CAS No.

2375261-66-6

Molecular Formula

C7H13IO

Molecular Weight

240.08 g/mol

IUPAC Name

4-(iodomethyl)cyclohexan-1-ol

InChI

InChI=1S/C7H13IO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5H2

InChI Key

CRSUMXHSKKXXFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CI)O

Purity

95

Origin of Product

United States

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